molecular formula C10H6N6O B13377239 14-Oxa-2,9,11,13,15,17-hexaazatetracyclo[8.7.0.0(3,8).0(12,16)]heptadeca-1(17),3(8),4,6,10,12,15-heptaene

14-Oxa-2,9,11,13,15,17-hexaazatetracyclo[8.7.0.0(3,8).0(12,16)]heptadeca-1(17),3(8),4,6,10,12,15-heptaene

Katalognummer: B13377239
Molekulargewicht: 226.19 g/mol
InChI-Schlüssel: HISAAWPSSDPBMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,10-dihydro[1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-b]quinoxaline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of fused oxadiazole and pyrazine rings, which contribute to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-dihydro[1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-b]quinoxaline typically involves the cyclization of precursor molecules under specific conditions. One common method involves the reaction of dihydroxyimine units with dehydrating agents to yield the corresponding furazans, which are then oxidized to form furazan N-oxides (furoxans) . Another approach includes the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

5,10-dihydro[1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium hexacyanoferrate(III) and lead tetraacetate . Reaction conditions often involve refluxing in solvents such as ethanol or ethyl acetate.

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

5,10-dihydro[1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-b]quinoxaline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,10-dihydro[1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-b]quinoxaline involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to donate nitric oxide and participate in redox reactions. The specific molecular targets and pathways involved are still under investigation, but its unique structure allows it to interact with various biological and chemical systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,10-dihydro[1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-b]quinoxaline is unique due to its specific ring fusion and the presence of both oxadiazole and pyrazine rings

Eigenschaften

Molekularformel

C10H6N6O

Molekulargewicht

226.19 g/mol

IUPAC-Name

14-oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3,5,7,10,12,15-heptaene

InChI

InChI=1S/C10H6N6O/c1-2-4-6-5(3-1)11-7-8(12-6)14-10-9(13-7)15-17-16-10/h1-4H,(H,11,13,15)(H,12,14,16)

InChI-Schlüssel

HISAAWPSSDPBMI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC3=NC4=NON=C4N=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.